molecular formula C14H16O6 B1150612 Evodosin A CAS No. 1291053-38-7

Evodosin A

Cat. No.: B1150612
CAS No.: 1291053-38-7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Evodosin A involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Coumarin Core: The coumarin core is synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Hydroxylation: The hydroxylation of the coumarin core is achieved using reagents such as hydrogen peroxide or osmium tetroxide.

    Side Chain Introduction:

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from the plant Tripterygium wilfordii Hook.f. The extraction process includes:

Chemical Reactions Analysis

Types of Reactions

Evodosin A undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Evodosin A has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Evodosin A is unique among coumarin derivatives due to its specific side chain and hydroxylation pattern. Similar compounds include:

This compound stands out due to its potent anticancer activity and its ability to modulate multiple biological pathways, making it a promising candidate for further research and development .

Properties

IUPAC Name

7-hydroxy-3-(1,2,3-trihydroxy-3-methylbutyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6/c1-14(2,19)12(17)11(16)9-5-7-3-4-8(15)6-10(7)20-13(9)18/h3-6,11-12,15-17,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTSEUOPXSZNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(C1=CC2=C(C=C(C=C2)O)OC1=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is erythro-3-(1',2',3'-trihydroxy)isopentyl-7-hydroxycoumarin and where was it discovered?

A1: erythro-3-(1',2',3'-trihydroxy)isopentyl-7-hydroxycoumarin, also named evodosin A, is a novel coumarin compound discovered in the plant Evodia lepta []. This research highlights the potential of discovering new bioactive compounds from natural sources.

Q2: What is the significance of finding β-daucosterol alongside this compound in Evodia lepta?

A2: While the study focuses on the discovery of this compound, the isolation of β-daucosterol from Evodia lepta for the first time is also noteworthy []. This finding adds to our understanding of the phytochemical profile of this plant, which could be valuable for future research on its potential medicinal properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.